Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate
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Overview
Description
Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridinyl group, and a cyclohexyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a chloropyridinyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloropyridin-4-yl)carbamate
- Tert-butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate
Uniqueness
Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27ClN2O2 |
---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
tert-butyl N-[4-[(2-chloropyridin-4-yl)methyl]cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21(4)15-7-5-13(6-8-15)11-14-9-10-20-16(19)12-14/h9-10,12-13,15H,5-8,11H2,1-4H3 |
InChI Key |
CMBWXQFGGBDFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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